molecular formula C11H14N4S B1403880 5-(2-Isopropylpyrimidin-4-YL)-4-methylthiazol-2-amine CAS No. 1217487-05-2

5-(2-Isopropylpyrimidin-4-YL)-4-methylthiazol-2-amine

Cat. No.: B1403880
CAS No.: 1217487-05-2
M. Wt: 234.32 g/mol
InChI Key: GTOWEFWMMZIDFL-UHFFFAOYSA-N
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Description

5-(2-Isopropylpyrimidin-4-YL)-4-methylthiazol-2-amine is a heterocyclic compound that features both pyrimidine and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Isopropylpyrimidin-4-YL)-4-methylthiazol-2-amine typically involves multi-step reactions starting from readily available precursorsFor instance, a ZnCl₂-catalyzed three-component coupling reaction can be employed to synthesize pyrimidine derivatives . This reaction involves functionalized enamines, triethyl orthoformate, and ammonium acetate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-Isopropylpyrimidin-4-YL)-4-methylthiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents onto the pyrimidine or thiazole rings.

Scientific Research Applications

5-(2-Isopropylpyrimidin-4-YL)-4-methylthiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(2-Isopropylpyrimidin-4-YL)-4-methylthiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are determined through detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine and thiazole derivatives, such as:

Uniqueness

What sets 5-(2-Isopropylpyrimidin-4-YL)-4-methylthiazol-2-amine apart is its unique combination of the pyrimidine and thiazole rings, which may confer distinct chemical and biological properties. This dual-ring structure can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-methyl-5-(2-propan-2-ylpyrimidin-4-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S/c1-6(2)10-13-5-4-8(15-10)9-7(3)14-11(12)16-9/h4-6H,1-3H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOWEFWMMZIDFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=NC(=NC=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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